![molecular formula C25H26N6O3S B2515554 N-(2-(6-((2-((4-etilfenil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida CAS No. 872995-60-3](/img/structure/B2515554.png)
N-(2-(6-((2-((4-etilfenil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, que forma parte del compuesto, se ha asociado con actividades antitumorales . El mecanismo exacto de acción y los tipos específicos de cáncer que podría tratar potencialmente son áreas de investigación en curso.
Actividad Antimicrobiana
Algunos derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina han mostrado prometedoras actividades antimicrobianas . Por ejemplo, los derivados de triazolo[4,3-a]pirazina han demostrado actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .
Actividad Analgésica y Antiinflamatoria
Estos compuestos también se han asociado con actividades analgésicas y antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones caracterizadas por dolor e inflamación.
Actividad antioxidante
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina se ha relacionado con actividades antioxidantes . Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres dañinos en el cuerpo, lo que sugiere aplicaciones potenciales en la prevención de enfermedades asociadas con el estrés oxidativo.
Actividad antiviral
Algunos derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina han mostrado actividades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones virales.
Inhibición Enzimática
Se ha descubierto que estos compuestos inhiben varias enzimas, incluidas la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la antilipasa y la aromatasa . Los inhibidores enzimáticos tienen una amplia gama de aplicaciones en el tratamiento de diversas enfermedades.
Agentes Antituberculosos
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina se ha asociado con actividades antituberculosas . Esto sugiere aplicaciones potenciales en el tratamiento de la tuberculosis.
Diseño y desarrollo de fármacos
La relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas biológicamente importantes tiene una profunda importancia en el diseño, descubrimiento y desarrollo de fármacos . Este compuesto podría servir como un valioso compuesto guía en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Mecanismo De Acción
Target of action
Triazoles and pyridazines are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of action
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Biochemical pathways
Triazoles have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents
Análisis Bioquímico
Biochemical Properties
Based on the properties of similar triazole compounds, it can be inferred that it may interact with a variety of enzymes and receptors
Cellular Effects
Similar triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These are speculative and would need to be confirmed through detailed molecular studies.
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-3-17-4-8-19(9-5-17)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-6-10-20(34-2)11-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLNOFBMCHUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
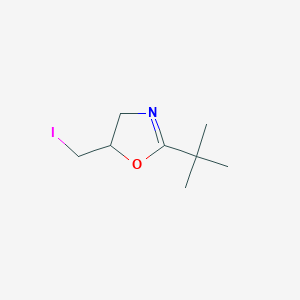
![2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2515472.png)
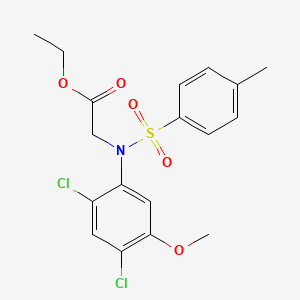
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

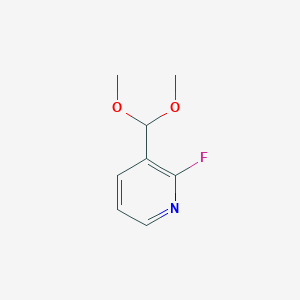
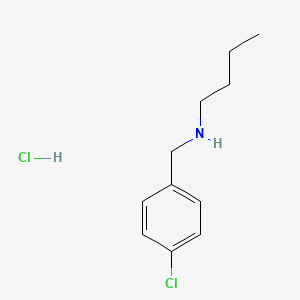
![2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2515486.png)
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B2515490.png)
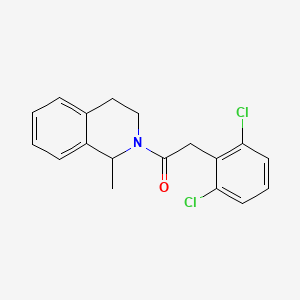
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)
